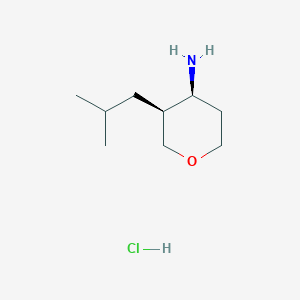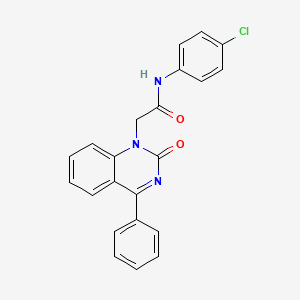
N-(4-chlorophenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, also known as AG-1478, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential use in cancer treatment and other medical applications.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Research has demonstrated the synthesis of quinazolinone analogs, including derivatives similar to N-(4-chlorophenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, and evaluated their antimicrobial activities. A notable study involved synthesizing 2,3-disubstituted quinazolinone analogs and conducting molecular docking studies to assess their binding affinity with specific proteins like Sortase A of Staphylococcus aureus. These compounds exhibited significant in vitro antibacterial activity against strains such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, showcasing their potential as antimicrobial agents (Rajasekaran & Rao, 2015).
Antiviral and Antiapoptotic Effects
Another study focused on a novel anilidoquinoline derivative closely related to the compound of interest. This study evaluated its therapeutic efficacy in treating Japanese encephalitis, finding significant antiviral and antiapoptotic effects in vitro. The research highlighted a notable decrease in viral load and increased survival rates in infected mice treated with the compound, emphasizing its potential therapeutic application in viral infections (Ghosh et al., 2008).
Anticancer Activity
The synthesis and evaluation of quinazolinone derivatives have also been directed towards exploring their anticancer activities. A specific study synthesized 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives and investigated their in vitro antimicrobial and anticancer activities. The results indicated significant antimicrobial activity for some compounds, with one showing notable anticancer activity, albeit lower than standard drugs. This research underscores the potential of quinazolinone derivatives in developing new anticancer therapies (Mehta et al., 2019).
Molecular Docking and Biological Potentials
Research into the structural and biological potentials of quinazolinone derivatives, including molecular docking studies, has provided insights into their interactions with biological targets. One study synthesized new quinazolinone derivatives and assessed their biological activities, including antimicrobial effects. The compounds showed promising results, indicating their potential as antimicrobial agents and the importance of further research into their mechanisms of action and application (Desai et al., 2007).
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2/c23-16-10-12-17(13-11-16)24-20(27)14-26-19-9-5-4-8-18(19)21(25-22(26)28)15-6-2-1-3-7-15/h1-13H,14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVYFTRIBZNVST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-ethylphenyl)-8-fluoro-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2697937.png)
![N-(2,4-dimethoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2697938.png)
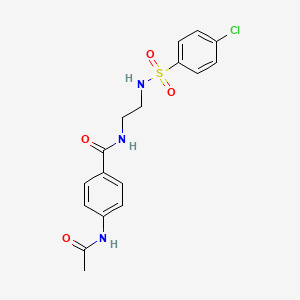
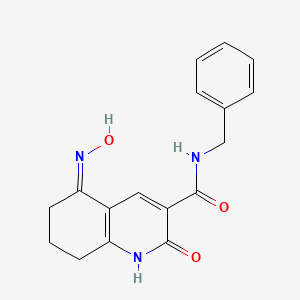
![3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B2697942.png)


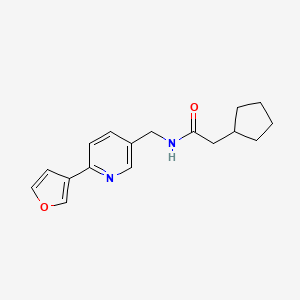
![1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2697947.png)
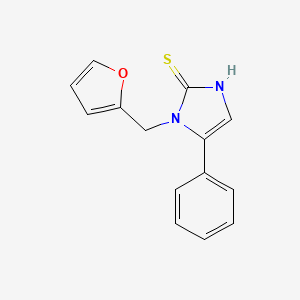
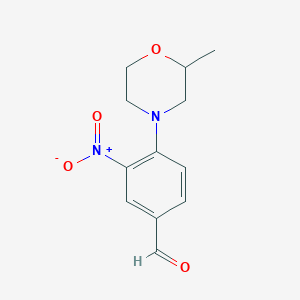

![2-phenyl-5-(trifluoromethyl)-4-{[2-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2697956.png)
